molecular formula C6H5BrN2O B1331318 5-Bromopyridine-2-carboxamide CAS No. 90145-48-5

5-Bromopyridine-2-carboxamide

Cat. No.: B1331318
CAS No.: 90145-48-5
M. Wt: 201.02 g/mol
InChI Key: IPWPEOLXILHOLV-UHFFFAOYSA-N
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Description

5-Bromopyridine-2-carboxamide is an organic compound with the molecular formula C6H5BrN2O. It is a derivative of pyridine, where a bromine atom is substituted at the 5th position and a carboxamide group is attached to the 2nd position of the pyridine ring.

Scientific Research Applications

5-Bromopyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 5-Bromopyridine-2-carboxamide is the GPI-linked NAD (P) (+)–arginine ADP-ribosyltransferase 1 . This enzyme plays a crucial role in the ADP-ribosylation process, a post-translational modification of proteins that controls various cellular processes.

Mode of Action

It is known to interact with its target enzyme, potentially influencing the adp-ribosylation process

Biochemical Pathways

The biochemical pathways affected by this compound are not fully known. Given its target, it may influence pathways involving protein ADP-ribosylation. This modification can affect protein function, cellular localization, and protein-protein interactions .

Result of Action

Given its target, it may influence processes controlled by protein ADP-ribosylation, such as cellular signaling, DNA repair, and gene regulation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its target . .

Safety and Hazards

5-Bromopyridine-2-carboxamide is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

While specific future directions for 5-Bromopyridine-2-carboxamide are not available, bromopyridines, in general, are valuable building blocks in organic synthesis and are used in the synthesis of various pharmaceuticals, agrochemicals, and functional materials. Therefore, the development of efficient and selective methods for the synthesis of bromopyridines, including this compound, remains an active area of research .

Biochemical Analysis

Biochemical Properties

5-Bromopyridine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with NAD(P)(+)-dependent enzymes, influencing their activity. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism. Additionally, it can modulate cell signaling pathways, leading to changes in cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular processes. The compound’s interaction with NAD(P)(+)-dependent enzymes is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to the formation of by-products that may have different biological activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function. At higher doses, toxic or adverse effects can occur, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound’s interaction with NAD(P)(+)-dependent enzymes can alter the flow of metabolites through specific pathways, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments. These interactions are crucial for the compound’s biological activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its function and interactions with other biomolecules, further modulating its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopyridine-2-carboxamide typically involves the bromination of pyridine-2-carboxamide. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromopyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromopyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and materials .

Properties

IUPAC Name

5-bromopyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWPEOLXILHOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352742
Record name 5-Bromopyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90145-48-5
Record name 5-Bromopyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromopyridine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl (4aR,7aR)-7a-(5-(5-bromopicolinamido)-2-fluorophenyl)-4a,5,6,7a-tetrahydro-4H-furo[2,3-d][1,3]thiazin-2-ylcarbamate (12 mg) in dichloromethane (0.43 mL) was added TFA (67 μL) and the reaction mixture was stirred at rt for 2 h. The reaction mixture was subjected directly to preparative TLC eluting with 90% CH2Cl2/9% MeOH/1% NH4OH to give N-(3- (4aS,7aS)-2-amino-4a,5,6,7a-tetrahydro-4H-furo[2,3-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-bromopicolinamide as a white foam (10 mg). 1H NMR (500 MHz, CDCl3) δ 9.89 (1H, s), 8.70 (1H, d, J=2.0 Hz), 8.20 (1H, d, J=8.5 Hz), 8.06 (1H, dd, J=2.0, 8.06 Hz), 8.0 (1H, m), 7.75 (1H, m), 7.09 (1H, m), 4.13 (2H, m), 3.22 (1H, m), 3.02 (1H, m), 2.89 (1H, m), and 2.22 (2H, q, J=7.5 Hz). MS: 453.3 (M+H)+. Retention time: 22.49 chiralcel OJ-H 4.6×100 mm, flow rate: 2 mL/min) eluting with 30% B (A: 0.1% Et2NH/Heptane; B: ethanol); Retention time: 12.54 chiralcel OD-H 4.6×100 mm, flow rate: 2 mL/min) eluting with 30% B (A: 0.1% Et2NH/Heptane; B: ethanol).
Name
tert-butyl (4aR,7aR)-7a-(5-(5-bromopicolinamido)-2-fluorophenyl)-4a,5,6,7a-tetrahydro-4H-furo[2,3-d][1,3]thiazin-2-ylcarbamate
Quantity
12 mg
Type
reactant
Reaction Step One
Name
Quantity
67 μL
Type
reactant
Reaction Step One
Quantity
0.43 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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